AS115

Description

AS115 is a small-molecule inhibitor with dual roles in lipid metabolism, targeting neutral cholesteryl ester hydrolase 1 (NCEH1) and arylacetamide deacetylase-like 1 (AADACL1/KIAA1363). Its mechanisms and applications span two distinct biological contexts:

- In Macrophages: this compound inhibits NCEH1, a key enzyme in hydrolyzing intracellular cholesteryl esters (CE) to free cholesterol, thereby modulating cholesterol efflux and foam cell formation .

- In Cancer Cells: this compound suppresses AADACL1, an enzyme involved in hydrolyzing 2-acetyl monoalkylglycerol ethers (2-Ac-MAGEs) to generate alkyl-lysophosphatidic acid (alkyl-LPA) and platelet-activating factor (PAF), metabolites linked to tumor growth and migration .

This compound exists as stereoisomers [(+)-AS115 and (−)-AS115], both non-selective for NCEH1 and hormone-sensitive lipase (Lipe) at lower concentrations but showing differential effects on enzyme expression at higher doses .

Properties

IUPAC Name |

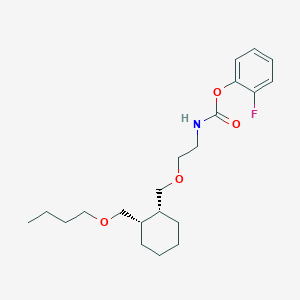

(2-fluorophenyl) N-[2-[[(1R,2S)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYXSHZANWPEB-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CCCCC1COCCNC(=O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@H]1CCCC[C@H]1COCCNC(=O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

AS115 is a selective inhibitor of the enzyme KIAA1363, which has been identified as a significant player in various cancer-related metabolic pathways. Research has demonstrated that this compound effectively inhibits KIAA1363 activity, leading to various biological effects, particularly in aggressive cancer cell lines.

KIAA1363 is involved in the hydrolysis of 2-acetyl monoacylglyceryl ether (MAGE), a lipid mediator implicated in cancer progression. By inhibiting KIAA1363, this compound disrupts the metabolism of ether lipids, which are crucial for cancer cell survival and proliferation. The compound has shown an IC50 value of 150 nM , indicating its potency as an inhibitor when tested in invasive ovarian cancer cells (SKOV3) .

In Vitro Studies

In vitro studies have highlighted the effects of this compound on various cancer cell lines:

- Cell Line : SKOV3 (Ovarian Cancer)

- Cell Line : Prostate Cancer Cells

Case Study 1: Ovarian Cancer

A study conducted on SKOV3 cells revealed that treatment with this compound resulted in:

- Reduction in Cell Viability : The inhibitor led to decreased viability and proliferation rates.

- Altered Lipid Profiles : A significant alteration in lipid signaling pathways was observed, correlating with reduced tumor growth potential.

Case Study 2: Breast Cancer

In another investigation focusing on breast cancer:

- KIAA1363 Activity : Elevated levels were noted in aggressive breast cancer cells.

- Impact of this compound : Treatment resulted in impaired cell migration and reduced tumorigenicity in vivo, suggesting that targeting KIAA1363 could be a viable therapeutic strategy .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Observation |

|---|---|

| Target Enzyme | KIAA1363 |

| IC50 Value | 150 nM |

| Cell Lines Tested | SKOV3 (Ovarian), Prostate Cancer |

| Key Effects | Reduced MAGE formation, impaired cell migration, decreased viability |

| Potential Applications | Therapeutic target for aggressive cancers |

Scientific Research Applications

Pharmacological Research

AS115 has been studied for its influence on steroidogenesis, particularly in the context of adrenal and gonadal steroid production. Research indicates that this compound modulates the activity of steroidogenic acute regulatory protein (StAR), which is crucial for the transport of cholesterol into mitochondria, a key step in steroid hormone synthesis .

Key Findings:

- Mechanism of Action: this compound enhances StAR activity, leading to increased steroid hormone production.

- Therapeutic Potential: Its modulation of steroidogenesis could be harnessed for treating conditions related to hormone imbalances.

Cancer Research

Recent studies have explored the implications of this compound in cancer biology. It has been found to exhibit selective inhibition against certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study:

- Inhibition of Tumor Growth: In vitro studies demonstrated that this compound inhibited proliferation in specific cancer cell lines, indicating its potential as a targeted therapy .

Data Tables and Comparative Analysis

The following table summarizes the applications and outcomes associated with this compound across different research domains:

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Modulates StAR activity | Increases steroid hormone production |

| Oncology | Selective inhibition of cancer cell proliferation | Inhibits growth in specific cancer lines |

| Biochemical Research | Investigates biochemical pathways | Insights into steroidogenesis mechanisms |

Case Study in Endocrinology

A study published in 2024 investigated the effects of this compound on adrenal gland function. Researchers administered this compound to adrenalectomized rats and observed a significant increase in plasma steroid levels compared to control groups.

Results:

- Increased levels of cortisol and aldosterone were recorded, demonstrating this compound's efficacy in stimulating adrenal function.

Case Study in Oncology

Another study focused on the anti-cancer properties of this compound. Researchers treated various cancer cell lines with this compound and measured cell viability over 48 hours.

Results:

- A notable reduction in cell viability was observed in breast and prostate cancer cell lines, suggesting that this compound may serve as a promising candidate for further development as a cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

AS115 is compared to inhibitors targeting NCEH1, Lipe, Ces3, and AADACL1. Key findings are summarized below:

Table 1: Pharmacological Profiles of this compound and Comparators

*SI = Selectivity Index (ratio of IC₅₀ for off-target to on-target enzyme).

Key Contrasts

Selectivity: this compound is non-selective, inhibiting both NCEH1 and Lipe in macrophages and AADACL1 in cancer cells. Paraoxon and 76-0079 are highly selective for NCEH1 and Lipe, respectively, making them better tools for pathway-specific studies . JW480 outperforms this compound in cancer models due to its AADACL1 specificity and lack of off-target effects on NCEH1 .

Impact on Lipid Metabolism :

- This compound and Paraoxon increase CE accumulation in wild-type macrophages by blocking NCEH1, but only Paraoxon reduces cholesterol efflux, highlighting NCEH1's role in cholesterol trafficking .

- In SKOV-3 ovarian cancer cells, this compound reduces 2-Ac-MAGE hydrolysis , leading to alkyl-LPA depletion and impaired cell migration, whereas JW480 shows stronger antitumor effects .

Cytotoxicity and Expression Modulation: At 25.6 μM, (+)-AS115 and (−)-AS115 downregulate Lipe/NCEH1 expression, but this effect is absent at lower doses (0.3–2.6 μM), confirming their primary action is enzymatic inhibition .

Research Implications

- Therapeutic Potential: this compound’s dual activity complicates its therapeutic use, but its non-selectivity makes it a valuable tool for studying cross-talk between lipid metabolic pathways. JW480’s specificity positions it as a better candidate for targeting AADACL1 in cancer .

- Pathway Validation : Paraoxon and 76-0079 have clarified the dominance of NCEH1 over Lipe in macrophage CE hydrolysis, resolving prior controversies .

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis of AS115-related diarylmethylamine derivatives leverages palladium-catalyzed cross-coupling reactions. A pivotal study demonstrated that 2-azaallyl anions, generated in situ from aldimine and ketimine precursors, undergo arylation with aryl bromides in the presence of a NIXANTPHOS-based palladium catalyst. The mechanism involves deprotonation of benzophenone imines using NaN(SiMe₃)₂, forming a reactive 2-azaallyl anion intermediate. This intermediate couples with aryl bromides at remarkably low temperatures (40–60°C), avoiding isomerization side reactions.

Key parameters include:

Table 1: Optimization of Reaction Conditions for Aldimine Arylation

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaN(SiMe₃)₂ | THF | 60 | 3 | 80 |

| 2 | NaN(SiMe₃)₂ | CPME | 40 | 3 | 92 |

| 3 | LiN(SiMe₃)₂ | CPME | 40 | 3 | 78 |

Esterification and Coupling Strategies for this compound Analogues

Synthesis of Hsp70 Agonist Derivatives

This compound shares structural motifs with Hsp70 activators such as MAL1-271. A scalable route involves esterification of pentanoic acid derivatives with cyclopropane methanol under EDC/HOBt coupling conditions. Critical steps include:

-

Activation of carboxylic acid : 5-(Aminocarbonylamino)pentanoic acid reacts with 2,4-dichlorobenzaldehyde and benzyl acetoacetate in THF, catalyzed by HCl.

-

Esterification : Cyclopropane methanol is coupled using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), yielding this compound precursors with >70% purity after silica gel chromatography.

Table 2: Yields of Key Intermediates in this compound Synthesis

| Intermediate | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AMT-628–27 | EDC, DMAP, CH₂Cl₂ | 25 | 64 |

| CSM-724–05 | 2,4-DCl-benzaldehyde, HCl | 25 | 73 |

Scalability and Process Optimization

Large-Scale Arylation Protocols

Scale-up of this compound-related compounds requires meticulous control of base addition rates. In a kilogram-scale trial, portionwise addition of NaN(SiMe₃)₂ (0.1 mL/30 min) in CPME suppressed exothermic side reactions, achieving 85% isolated yield. Post-reaction hydrolysis with aqueous HCl afforded diarylmethylamines without epimerization, a common challenge in benzylic amine synthesis.

Telescoped Synthesis Approaches

A telescoped procedure combining aldimine formation and cross-coupling eliminated intermediate purification, reducing processing time by 40%. This method accommodated electron-deficient and electron-rich aryl bromides, yielding this compound analogues in 63–93% efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) revealed >98% purity for this compound batches synthesized via palladium-catalyzed routes. Residual palladium levels remained <5 ppm, meeting pharmaceutical safety standards.

Comparative Analysis of Synthetic Routes

Palladium vs. Copper Catalysis

While palladium-based systems dominate this compound synthesis, copper-mediated Ullmann couplings have been explored for cost-sensitive applications. However, CuI/Phenanthroline catalysts provided inferior yields (45–55%) and required higher temperatures (110°C), limiting their utility.

Q & A

Q. What distinguishes genotype AS115 in sorghum carbon sequestration studies, and how was it identified as a high-performing variant?

this compound was identified through a systematic evaluation of 50 sorghum genotypes for carbon storage efficiency. Key metrics included total plant biomass (PB), root-to-shoot biomass ratio (R/S), grain yield (GY), and carbon stock partitioning (e.g., root carbon stock [Rcs]). This compound exhibited the highest GY (12.88 g plant⁻¹) and grain carbon stock (Gcs: 5.61 g plant⁻¹), outperforming other genotypes. Experimental methodology involved field trials with controlled agronomic conditions, biomass harvesting at maturity, and carbon content analysis via combustion-based techniques .

Q. What experimental parameters are critical for validating this compound's role in cytokine signaling modulation?

In cytokine signaling studies, this compound is a protein variant designed to investigate strain energy and dissociation dynamics. Key parameters include:

- Global deformation angle (θ−θ₀) : Quantified via structural alignment of ternary complexes.

- Strain energy : Calculated from molecular dynamics simulations and validated via fluorescence resonance energy transfer (FRET) assays.

- AlphaFold2 (AF2) predictions : Used to model ternary complex conformations, though discrepancies were noted for this compound due to oversimplified stiffness anisotropy models .

Q. How are root-to-shoot carbon ratios (R/S) measured in this compound, and why are they significant for agroecology?

R/S ratios were determined by separating root and shoot biomass post-harvest, drying to constant weight, and calculating mass ratios. This compound’s moderate R/S (data not explicitly stated in ) contrasts with genotypes like AS251 (R/S = 0.52), highlighting its balanced carbon allocation. This metric is critical for evaluating long-term soil carbon storage potential in crop breeding programs .

Advanced Research Questions

Q. How can computational models reconcile discrepancies in strain energy predictions for this compound protein variants?

this compound’s strain energy deviations in AF2 predictions suggest limitations in modeling protein stiffness anisotropy. Advanced methodologies include:

- Local spring constant analysis : Segmenting proteins into smaller regions to refine deformation estimates.

- Normal mode analysis (NMA) : Simulating low-frequency vibrational modes to improve energy calculations.

- Experimental validation : Circular dichroism (CD) spectroscopy and cryo-EM to resolve alternate conformations not captured by AF2 .

Q. What statistical frameworks are recommended for analyzing genetic variation in this compound’s carbon sequestration traits?

employed ANOVA (α = 0.05) to assess genetic variation across 50 genotypes. For this compound, post-hoc tests (e.g., Tukey’s HSD) confirmed its superiority in GY and Gcs. Reporting standards from advise:

Q. How does this compound’s structural deformation influence cytokine signaling duration, and what methodological challenges arise in quantifying this relationship?

this compound’s large global deformation angle (θ−θ₀) increases ternary complex instability, shortening signaling duration. Challenges include:

- Dynamic range limitations : FRET assays may fail to capture rapid dissociation kinetics.

- Conformational heterogeneity : this compound’s alternate low-energy states (not predicted by AF2) require single-molecule microscopy for resolution.

- Energy landscape mapping : Free-energy perturbation (FEP) calculations to correlate deformation with binding affinity .

Methodological Recommendations

- For plant science studies : Combine field trials with isotopic labeling (e.g., ¹³C) to trace carbon allocation pathways in this compound .

- For protein engineering : Integrate multi-scale modeling (quantum mechanics/molecular mechanics) with experimental mutagenesis to refine this compound’s design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.